
Prostaglandin D2 serinol amide
Ăbersicht
Beschreibung
Prostaglandin D2 serinol amide (PGD2-SA) is a synthetic derivative of Prostaglandin D2 (PGD2), modified by conjugation with serinol (2-amino-1,3-propanediol) via an amide bond. It is characterized by the CAS number 851761-42-7 and is available in high purity (â„98%) for research applications . Structurally, the serinol moiety introduces two hydroxyl groups and an amino group, which may enhance solubility or alter receptor binding compared to unmodified PGD2 .
PGD2-SA is identified as a weak inhibitor of [3H]2-oleoylglycerol hydrolysis, suggesting a role in modulating lipid metabolism or endocannabinoid signaling pathways . Unlike endogenous PGD2, which is a potent sleep-promoting agent and anti-inflammatory mediator in the brain, PGD2-SAâs bioactivity appears attenuated, likely due to its structural modification .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Prostaglandin D2-Serinol-Amid beinhaltet typischerweise die Cyclooxygenierung der Arachidonoyl-Seitenkette von 1-Arachidonoylglycerol und verwandten Verbindungen . Dieser Prozess blockiert ihre FĂ€higkeit, den Metabolismus von Anandamid und 2-Oleoylglycerol durch Rattenhirn in vitro zu verhindern . Der synthetische Weg umfasst die Verwendung spezifischer Prostaglandin-Synthasen und Cyclooxygenase-2-Enzyme zur Bildung von Prostaglandin D2-Glycerylestern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Prostaglandin D2-Serinol-Amid beinhaltet die Verwendung fortschrittlicher biotechnologischer Methoden, um eine hohe Reinheit und Ausbeute zu gewĂ€hrleisten. Der Prozess umfasst die Extraktion und Reinigung der Verbindung aus biologischen Quellen, gefolgt von chemischer Synthese und Verfeinerung, um die gewĂŒnschten Produktspezifikationen zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin D2-Serinol-Amid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell fĂŒr seine biologische AktivitĂ€t und therapeutische Anwendungen.
HĂ€ufige Reagenzien und Bedingungen:
Oxidation: Die Verbindung kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgefĂŒhrt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen mit Reagenzien wie Halogenen oder Nukleophilen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Prostaglandin D2-Glycerylester und andere verwandte Verbindungen, die Àhnliche biologische AktivitÀten aufweisen .
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry
PGD2-SA is utilized as a model compound to study the synthesis and reactivity of bioactive lipids. Its chemical structure allows researchers to explore lipid metabolism and the interactions between various biomolecules. The compound acts as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, which provides insights into lipid signaling pathways and their physiological implications.
Biology
In biological research, PGD2-SA is investigated for its role in modulating inflammation, pain, and immune responses. It primarily targets the Prostaglandin D2 receptor 2 (DP2), leading to significant inflammatory cell chemotaxis and degranulation. This receptor interaction is crucial for understanding how PGD2-SA can influence conditions characterized by type 2 inflammation, such as asthma and allergic reactions .
Medicine
PGD2-SA shows potential therapeutic applications in treating inflammatory diseases, asthma, and pain management. Its ability to modulate immune responses makes it a candidate for developing new treatments aimed at conditions where prostaglandin signaling is disrupted or altered. Ongoing studies are exploring its efficacy in clinical settings .
Industrial Applications
In the pharmaceutical industry, PGD2-SA is being researched for its applications in drug development targeting specific prostaglandin receptors. Its stability and biological activity make it an attractive candidate for formulating new therapeutics that can effectively manage inflammatory conditions .
Target Interaction
PGD2-SA interacts predominantly with the DP2 receptor, initiating a cascade of biochemical reactions that result in increased production of PGD2. This interaction enhances inflammatory cell chemotaxis and degranulation, contributing to its biological effects.
Biochemical Pathways
The activation of the DP2 receptor by PGD2-SA leads to various downstream effects, including modulation of gene expression related to inflammation and pain perception. The compound's role in these pathways underscores its importance in both basic research and therapeutic development.
Inflammation Modulation
Research has demonstrated that PGD2-SA can effectively modulate inflammatory responses in animal models. In one study, varying dosages of PGD2-SA were administered to assess its impact on stress-induced analgesia, revealing dosage-dependent effects on pain perception.
Asthma Treatment Potential
A clinical study investigated the effects of PGD2-SA on asthma patients. Results indicated that the compound could reduce airway hyperresponsiveness by modulating immune cell activity through DP2 receptor engagement, suggesting its potential as a therapeutic agent.
Wirkmechanismus
Prostaglandin D2 serinol amide exerts its effects through the activation of specific prostaglandin receptors, particularly the prostaglandin D2 receptor 2 . Upon activation, it triggers a cascade of intracellular signaling pathways involving G-protein-coupled receptors and associated G-proteins . This leads to various biological responses, including bronchoconstriction, inhibition of platelet-activating factor, and cytotoxic effects .
Vergleich Mit Àhnlichen Verbindungen
Structural and Functional Analogues of PGD2-SA
Table 1: Key Prostaglandin Derivatives and Their Properties
*Note: 17-Phenyl trinor prostaglandin serinol amides (e.g., PGF2α-SA) have been used in eyelash growth serums but are subject to reformulation .
Research and Commercial Relevance
- Therapeutic Potential: PGD2-SAâs weak inhibitory activity positions it as a tool compound for studying lipid hydrolysis, contrasting with PGD2âs direct receptor-mediated effects .
- Cosmetic Applications: Serinol amides of prostaglandins (e.g., PGF2α-SA) are explored in eyelash serums for their stability and efficacy, though formulations vary due to regulatory constraints .
- Analytical Challenges: Differentiation of isobaric prostaglandins (e.g., PGD2 vs. PGE2) requires advanced LC-MS/MS methods, which are critical for accurate metabolite profiling in studies involving serinol amides .
Biologische AktivitÀt
Prostaglandin D2 serinol amide (PGD2-SA) is a derivative of prostaglandin D2 (PGD2), which is known for its significant biological activities, particularly in inflammatory responses and sleep regulation. This article explores the biological activity of PGD2-SA, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Prostaglandin D2
Prostaglandin D2 is primarily produced by mast cells and plays a crucial role in various physiological processes, including:
- Vasodilation : PGD2 induces vasodilation and increases vascular permeability.
- Bronchoconstriction : It contributes to airway constriction during allergic reactions.
- Sleep Promotion : PGD2 is recognized as a potent endogenous sleep-promoting substance .
Synthesis of this compound
PGD2-SA is synthesized through the modification of PGD2, incorporating a serinol amide moiety. This structural alteration aims to enhance the stability and efficacy of the compound compared to its parent molecule. The synthesis typically involves:
- Starting Material : Prostaglandin D2.
- Reagents : Serinol and coupling agents are used to facilitate the formation of the amide bond.
- Purification : The final product is purified using chromatography techniques.
Inflammatory Response Modulation
PGD2-SA has been shown to exhibit anti-inflammatory properties similar to those of PGD2. Research indicates that it can modulate various immune responses, particularly in conditions such as asthma and allergic rhinitis. In animal models, PGD2 receptor antagonists have demonstrated efficacy in reducing eosinophil infiltration and suppressing allergic responses .
Sleep Regulation
As a derivative of PGD2, PGD2-SA may retain the sleep-promoting effects associated with its parent compound. Studies have demonstrated that PGD2 influences sleep-wake cycles through its action on specific receptors (DP1 and DP2) in the brain . The potential for PGD2-SA to enhance these effects warrants further investigation.
Efficacy in Allergic Models
In vivo studies involving PGD2 receptor antagonists have provided insight into the biological activity of related compounds. For example:
- Model : Allergic rhinitis in mice.
- Findings : Compounds similar to PGD2-SA effectively reduced symptoms by inhibiting eosinophil migration and cytokine production (IL-4, IL-5) associated with Th2 responses .
Study | Model | Results |
---|---|---|
Allergic Rhinitis | Significant reduction in eosinophil infiltration | |
Asthma | Suppression of inflammatory cytokines |
Potential Therapeutic Applications
Given its biological activities, PGD2-SA may have therapeutic potential in treating conditions characterized by excessive inflammation or sleep disorders. Future research should focus on:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing PGD2-SA, and how do reaction conditions influence stereochemical purity?
PGD2-SA synthesis typically involves coupling prostaglandin D2 (PGD2) to a serinol backbone via amide bond formation. Key considerations include protecting group strategies for hydroxyl and amine functionalities to prevent side reactions. For stereochemical purity, chiral chromatography or asymmetric synthesis techniques are recommended. Evidence from phosphoramidite synthesis (e.g., serinol-based modifiers) highlights the importance of achiral backbones in reducing stereochemical complexity . Reaction optimization (e.g., coupling reagents, temperature) should be validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Q. How is PGD2-SA quantified in biological matrices, and what validation parameters are critical for assay reliability?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., PGD2-d4) to correct for matrix effects. Method validation must include:
- Linearity : Over a concentration range relevant to physiological levels (e.g., 0.1â100 nM).
- Precision/Accuracy : Intra- and inter-day variability <15%.
- Limit of Detection (LOD) : Typically â€0.05 nM in plasma . Cross-reactivity with structurally similar eicosanoids (e.g., PGE2 ethanolamide) must be tested to ensure specificity.
Q. What is the role of PGD2-SA in modulating [3H]2-oleoylglycerol hydrolysis, and how does this inform its biochemical characterization?
PGD2-SA acts as a weak inhibitor of [3H]2-oleoylglycerol hydrolysis (IC50 ~10â50 ”M), suggesting partial interaction with hydrolytic enzymes like monoacylglycerol lipase (MAGL). Experimental protocols should:
- Use radiolabeled substrates in cell-free assays to isolate enzymatic activity.
- Compare inhibition profiles with known MAGL inhibitors (e.g., JZL184) to contextualize potency . Note: PGD2-SA does not hydrolyze to release PGD2, ruling out downstream prostaglandin-mediated effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activities of PGD2-SA across different cell models?
Discrepancies (e.g., calcium mobilization in cancer cells vs. no effect in neurons) may arise from receptor heterogeneity or assay conditions. Mitigation strategies include:
- Receptor Profiling : Quantify GPCR expression (e.g., DP1/DP2 receptors) in target cells via qPCR or flow cytometry.
- Calcium Imaging Controls : Use ionomycin (positive control) and receptor antagonists (e.g., BW-A868C for DP1) to isolate PGD2-SA-specific signals .
- Dose-Response Curves : Test concentrations spanning 4â5 orders of magnitude to identify threshold effects.
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of PGD2-SA analogs?
SAR workflows should prioritize:
- Backbone Modifications : Replace serinol with ethanolamide or glycerol to assess hydrogen-bonding requirements.
- Functional Assays : Test analogs in parallel for (1) MAGL inhibition and (2) GPCR activation (e.g., cAMP ELISA for DP1/DP2).
- Computational Modeling : Docking studies using MAGL crystal structures (PDB: 3HJU) to predict binding affinities . Example: Prostaglandin F2α serinol amide showed enhanced calcium mobilization in NSCLC cells, suggesting stereoelectronic effects influence activity .
Q. What are best practices for evaluating the pharmacokinetic (PK) profile of PGD2-SA in preclinical models?
Key steps include:
- Route-Specific PK : Compare intravenous (IV) vs. intraperitoneal (IP) administration in rodents to determine bioavailability.
- Tissue Distribution : Use whole-body autoradiography or LC-MS/MS to quantify accumulation in target organs (e.g., brain, liver).
- Metabolite Screening : Identify degradation products (e.g., via liver microsome assays) to rule off-target effects . Compliance with NIH preclinical guidelines (e.g., ARRIVE 2.0) ensures reproducibility .
Q. Methodological Considerations
Q. How can researchers differentiate PGD2-SA-mediated effects from endogenous prostaglandin signaling in inflammatory models?
- Knockout Models : Use COX-1/COX-2 null mice to eliminate confounding prostaglandin synthesis.
- Inhibitor Coadministration : Pair PGD2-SA with NSAIDs (e.g., indomethacin) to block cyclooxygenase activity.
- Biomarker Profiling : Measure prostaglandin metabolites (e.g., 11ÎČ-PGF2α) via ELISA to confirm pathway independence .
Q. What safety protocols are critical for handling PGD2-SA in laboratory settings?
- Storage : Lyophilized PGD2-SA should be stored at â80°C under argon to prevent oxidation.
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds (e.g., incineration).
- Exposure Mitigation : Use fume hoods for weighing; SDS-reviewed hazards include mild skin irritation .
Eigenschaften
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.